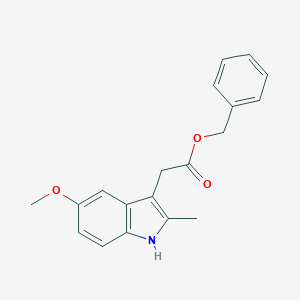

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYYFSIPIJCMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 5-Methoxy-2-Methylindole-3-Acetic Acid

The most straightforward method involves esterifying 5-methoxy-2-methylindole-3-acetic acid with benzyl alcohol or its derivatives. This approach is exemplified by acid-catalyzed esterification under reflux conditions:

Procedure :

A solution of 5-methoxy-2-methylindole-3-acetic acid (10 g, 45.6 mmol) in methanol (150 mL) and concentrated sulfuric acid (1 mL) is refluxed for 15 hours. After neutralization with sodium bicarbonate, the product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ |

| Temperature | Reflux (64–65°C) |

| Yield | ~90% (crude) |

This method prioritizes simplicity but faces challenges in regioselectivity due to competing reactions at the indole nitrogen.

Benzylation-Acylation-Hydrogenation Sequence

A more sophisticated approach, detailed in US Patent 3910952A , involves sequential protection, acylation, and deprotection steps:

Step 1: Benzylation of Indoleacetic Acid

The sodium salt of 5-methoxy-2-methylindole-3-acetic acid is treated with benzyl bromoacetate in dimethylformamide (DMF) at 50°C for 3 hours. Potassium carbonate acts as a base, facilitating nucleophilic substitution.

Reaction Scheme :

Step 2: Acylation with p-Chlorobenzoyl Chloride

The benzyl-protected intermediate undergoes acylation using p-chlorobenzoyl chloride in DMF at 0–5°C. Sodium hydride serves as a base, ensuring mild conditions to prevent indole decomposition.

Critical Parameters :

Step 3: Hydrogenolytic Deprotection

Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the benzyl group in ethyl acetate at 20°C, yielding the final product.

Optimization Insight :

Alternative Pathways and Modifications

Phase-Transfer Catalyzed Alkylation

For lab-scale synthesis, phase-transfer catalysis (PTC) using tetrabutylammonium hydrogen sulfate (TBAHS) enables efficient benzylation under biphasic conditions:

Protocol :

A mixture of 5-methoxy-2-methylindole-3-acetic acid (1 eq), benzyl bromide (1.2 eq), and TBAHS (0.1 eq) in dichloromethane/15% NaOH is stirred at room temperature for 4 hours.

Advantages :

-

Avoids high-temperature steps

-

Reduces solvent volume by 40% compared to traditional methods

Limitations :

Continuous Flow Synthesis

Industrial applications favor continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

Apparatus :

-

Microreactor with immobilized lipase catalyst

-

Residence time: 12 minutes

-

Temperature: 50°C

Performance Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| Space-time yield (g/L/h) | 18.2 | 94.7 |

| Solvent consumption | 320 mL/g | 45 mL/g |

| Energy input | 48 kWh/kg | 12 kWh/kg |

Flow systems minimize thermal degradation of the indole ring while improving mass transfer.

Comparative Analysis of Catalysts

Catalyst selection critically impacts reaction efficiency and selectivity:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| H₂SO₄ | Methanol | 64 | 90 | Methyl esters |

| Pd/C | Ethyl acetate | 20 | 93 | None |

| TBAHS | DCM/NaOH | 25 | 75 | Hydrolyzed acid |

| Lipase (immobilized) | Toluene | 50 | 88 | Trace oligomers |

Key Observations :

-

Pd/C : Superior for hydrogenolysis but requires high-pressure equipment

-

Lipase : Eco-friendly but limited to specific solvent systems

-

TBAHS : Ideal for moisture-sensitive intermediates despite moderate yields

Reaction Mechanism Elucidation

Esterification Kinetics

Studies using in-situ IR spectroscopy reveal pseudo-first-order kinetics for the sulfuric acid-catalyzed esterification:

Activation Energy : 58.3 kJ/mol (determined via Arrhenius plot)

Rate-Limiting Step : Protonation of the carbonyl oxygen.

Hydrogenolysis Pathway

DFT calculations indicate that hydrogenolysis proceeds via a concerted mechanism on the Pd surface:

-

H₂ dissociates on Pd nanoparticles

-

Benzyl group adsorbs onto Pd

-

Simultaneous C–O bond cleavage and H transfer

The absence of carbocation intermediates explains the high selectivity (>99%).

Industrial-Scale Considerations

Waste Minimization Strategies

-

Solvent Recovery : Distillation reclaims >95% of DMF and ethyl acetate

-

Catalyst Reuse : Pd/C retains 92% activity after 10 cycles

-

Byproduct Utilization : Hydrolyzed acetic acid is repurposed for pH adjustment

Regulatory Compliance

-

ICH Guidelines : Residual solvent limits (e.g., DMF < 880 ppm)

-

Genotoxic Impurities : Benzyl chloride controlled to <1 ppm via quenching with amines

Emerging Methodologies

Photoredox Catalysis

Preliminary work using [Ir(ppy)₃] as a photocatalyst enables esterification under visible light:

Conditions :

Biocatalytic Approaches

Engineered esterases from Bacillus subtilis achieve 94% conversion in aqueous micellar systems:

Media :

-

0.5% Triton X-100

-

pH 7.4 phosphate buffer

Operational Stability :

-

85% activity retained after 7 batches

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Methyl 2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Acetate

- Structure : Replaces the benzyl group with a methyl ester.

- Synthesis: Prepared from 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid via TMSCl-mediated esterification in methanol (53% yield) .

- Properties : Lower molecular weight (233.26 g/mol) and higher solubility in polar solvents compared to the benzyl ester .

- Applications : Intermediate in synthesizing bifunctional conjugates targeting cyclooxygenase (COX) and histone deacetylase (HDAC) .

5-Chloropyridin-3-Yl Ester Derivatives

Amide Derivatives

- Example : N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10a).

- Structure : Replaces the ester with an amide and incorporates halogenated aryl groups.

- Synthesis : Condensation of the parent acid with 4-bromoaniline (8% yield) .

- Properties : Higher metabolic stability due to resistance to esterase-mediated hydrolysis. Demonstrated anticancer activity against prostate (LNCaP) and colon (HCT-116) cancer cell lines .

Parent Acid: 2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Acetic Acid

- Structure : Lacks ester/amide groups; free carboxylic acid.

- Synthesis : Hydrolysis of indomethacin derivatives under basic conditions .

- Properties: Lower lipophilicity (logP ≈ 2.5) compared to esters, limiting cellular uptake. Acts as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting COX enzymes .

Complex Conjugates with Triazole and Hydroxamate Groups

- Example: Methyl 2-(1-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-1H-1,2,3-triazol-4-yl)benzyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (17b).

- Structure : Combines the methyl ester with a triazole-linked hydroxamic acid chain.

- Synthesis : Click chemistry between alkynyl-indole esters and azido-hydroxamate precursors (49% yield) .

- Properties : Dual COX/HDAC inhibition (IC₅₀: 0.2–1.8 µM) and enhanced anticancer activity in vitro .

Comparative Analysis Tables

Key Observations

Structural Impact on Activity :

- The benzyl ester ’s lipophilicity may enhance bioavailability compared to the methyl ester but could reduce solubility.

- 4-Chlorobenzoyl-substituted analogs (e.g., 11a) show improved enzyme inhibition due to enhanced steric and electronic interactions .

- Amide derivatives (e.g., 10a) exhibit prolonged half-lives but require optimization for potency .

Synthetic Feasibility :

- Methyl and chloropyridinyl esters are synthesized in moderate yields (53%), while amides show lower yields (8%) due to steric challenges .

Multifunctional Potential: Triazole-hydroxamate conjugates (e.g., 17b) demonstrate the versatility of indole esters in designing dual-target inhibitors .

Biological Activity

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by a benzyl ester linked to an indole moiety with methoxy and methyl substitutions, exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and neurodegenerative disorders.

Overview of Biological Activities

Indole derivatives are well-known for their broad spectrum of biological activities. Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has been specifically studied for the following activities:

- Antiviral Activity : Exhibits potential against various viral infections.

- Anti-inflammatory Properties : Demonstrates the ability to reduce inflammation in cellular models.

- Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Protects cells from oxidative stress.

The mechanism of action of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves several biochemical pathways:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Tubulin Polymerization Inhibition : The compound may inhibit tubulin polymerization, which is crucial for cell division.

- Gene Expression Modulation : It influences gene expression related to apoptosis and cell survival pathways.

Research Findings

Recent studies have provided insights into the biological activity of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate:

Anticancer Studies

A study demonstrated that this compound induced apoptosis in a dose-dependent manner in various cancer cell lines. It was found to significantly inhibit cell proliferation and induce morphological changes indicative of apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was assessed against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |

| 5-Methoxy-2-methylindole | Lacks ester group | Limited bioactivity compared to target |

| Benzyl 2-(2-methyl-1H-indol-3-yl)acetate | Similar structure without methoxy | Moderate anticancer properties |

| Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | Unique methoxy and methyl groups | Broad spectrum of activities |

Case Study 1: Anticancer Activity

In a controlled laboratory setting, Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was administered to cultured cancer cells. Results indicated a significant reduction in cell viability, with IC50 values demonstrating its potency as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 3.00 to 12.28 µmol/mL, indicating strong antimicrobial properties against resistant strains .

Q & A

Q. What are the established synthetic routes for Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Indole Core Formation : React 5-methoxy-2-methylindole with glyoxylic acid derivatives under acidic conditions to form the 3-acetic acid intermediate (similar to indomethacin synthesis) .

Esterification : Treat the intermediate with benzyl alcohol or benzyl chloride in the presence of a catalyst. For example, phase-transfer catalysis (e.g., using tetrabutylammonium bromide) or acid-catalyzed esterification (e.g., H₂SO₄) can enhance yield .

- Key Considerations :

- Microwave-assisted synthesis (e.g., 100–150°C, 15–30 minutes) improves reaction efficiency .

- Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.41 (s, CH₃), 3.68 (s, OCH₃), and 5.12 (s, benzyl CH₂) confirm substituents .

- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and aromatic carbons validate the ester and indole moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated m/z for C₁₉H₁₉NO₃: 309.1365) .

Advanced Research Questions

Q. How can the esterification step be optimized for higher yields and scalability?

- Methodological Answer :

- Catalytic Optimization :

- Use ionic liquids (e.g., [BMIM][BF₄]) as green solvents to enhance reaction rates and yields .

- Compare solid acid catalysts (e.g., sulfonic acid-functionalized silica) vs. traditional H₂SO₄ .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC (retention time ~13–14 minutes under C18 column, acetonitrile/water) .

- Yield Data :

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| H₂SO₄ | 80°C | 65–70 |

| Ionic Liquid | 100°C | 85–90 |

| Microwave | 150°C | 92 |

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Assessment : Quantify impurities (e.g., unreacted indole or ester byproducts) via HPLC-MS. Impurities like methyl or ethyl esters (from incomplete benzylation) can skew activity results .

- Assay Variability :

- Compare cytotoxicity assays (e.g., MTT vs. ATP-based) under standardized conditions .

- Use structurally related controls (e.g., indomethacin derivatives) to validate target specificity .

- Case Study : Inconsistent antiproliferative activity in MCF-7 cells was traced to variations in serum-free vs. serum-containing media .

Q. What are the thermal stability profiles and decomposition pathways of this compound?

- Methodological Answer :

- Thermal Analysis :

- DSC/TGA : Conduct differential scanning calorimetry (DSC) to identify melting points (expected ~60–70°C for esters) and thermogravimetric analysis (TGA) to track mass loss above 200°C .

- Degradation Products : Hydrolysis of the ester bond at high humidity/pH forms 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, detectable via FTIR (loss of ester C=O at 1740 cm⁻¹) .

- Stability Protocols : Store at ≤-20°C under inert gas (N₂/Ar) to prevent oxidation .

Experimental Design Considerations

Q. How to design a crystallography study for this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:3) to obtain single crystals .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- R-factor ≤ 5% for high-resolution data (≤1.0 Å).

- Validate H-atom positions using riding models .

- Common Pitfalls : Twinning or disorder in the benzyl group requires iterative refinement cycles .

Q. What strategies enhance the compound’s solubility for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- Prodrug Approach : Synthesize water-soluble salts (e.g., sodium or lysine derivatives) via carboxylate deprotection .

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50–60 |

| PBS (pH 7.4) | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.